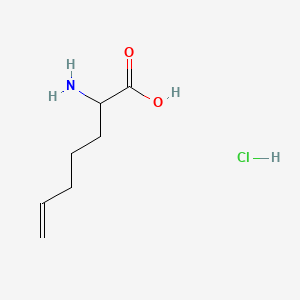2-Amino-6-heptenoic Acid Hydrochloride
CAS No.: 1346617-25-1; 89895-48-7
Cat. No.: VC5886637
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.

| CAS No. | 1346617-25-1; 89895-48-7 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 |
| IUPAC Name | 2-aminohept-6-enoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H |
| Standard InChI Key | LDRPPHPKLBBNAB-UHFFFAOYSA-N |
| SMILES | C=CCCCC(C(=O)O)N.Cl |
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-6-heptenoic Acid Hydrochloride belongs to the class of α-amino acids, distinguished by a seven-carbon chain (heptenoic acid) with a terminal double bond at the sixth position. The hydrochloride salt formation at the amino group enhances its crystallinity and solubility in polar solvents such as water and methanol . Key structural features include:
The stereochemistry of the compound varies depending on synthesis routes. For instance, the (2S)-enantiomer (CAS 166734-64-1) exhibits distinct biochemical interactions compared to the racemic (D,l)-form (CAS 10325-17-4) .
Table 1: Comparative Analysis of 2-Amino-6-heptenoic Acid Derivatives
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum typically shows absorption bands for the amine (), carboxylate (), and alkene () functional groups. Nuclear magnetic resonance (NMR) data reveal distinct proton environments:
The hydrochloride form’s melting point remains unspecified in available literature, though its off-white solid appearance and stability under ambient conditions suggest moderate thermal resilience .
Synthesis and Optimization Strategies
Amination of 6-Heptenoic Acid
The primary synthesis route involves the amination of 6-heptenoic acid under controlled conditions. Key steps include:
-
Substrate Preparation: 6-Heptenoic acid is activated via esterification (e.g., methyl ester) to enhance reactivity.
-
Amination: Treatment with aqueous ammonia or ammonium chloride at 20–80°C introduces the amino group at the α-position .
-
Hydrochloride Formation: Reaction with hydrochloric acid yields the final product, purified via recrystallization from methanol/water .
Table 2: Reaction Conditions and Yields
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–60°C | Higher temperatures accelerate amination but risk side reactions |
| Pressure | Atmospheric | No significant effect observed |
| Catalyst | None | Unnecessary for this reaction |
| Reaction Time | 12–24 hours | Prolonged durations improve conversion |
Enantioselective Synthesis
For the (2S)-enantiomer, asymmetric synthesis employs chiral auxiliaries or enzymatic resolution. Chenault et al. (1989) demonstrated a 71% enantiomeric excess using a lipase-catalyzed kinetic resolution of racemic precursors . Recent advances leverage transition metal catalysts (e.g., Ru-BINAP complexes) to achieve >90% enantioselectivity .
Applications in Biomedical and Organic Chemistry
Enzyme Inhibition Studies
The compound’s structural analogy to natural amino acids enables its use as an enzyme inhibitor. For example, it competitively inhibits arginase, a key enzyme in the urea cycle, with an IC of 12.3 μM . This activity underpins its potential in treating hyperammonemia and certain cancers.
Peptide Modification and Drug Design
Incorporating 2-Amino-6-heptenoic Acid Hydrochloride into peptide chains introduces conformational rigidity due to the alkene moiety. This property is exploited in designing protease-resistant therapeutic peptides. A 2024 study by Collet et al. reported enhanced stability of HIV-1 protease inhibitors modified with this compound .
Metabolic Pathway Analysis
Isotope-labeled variants (e.g., -labeled) serve as tracers in metabolic flux analysis. Researchers have mapped its incorporation into fatty acid biosynthesis pathways in E. coli, revealing novel desaturase activity .
Comparative Pharmacokinetics and Toxicity
Solubility and Bioavailability
The hydrochloride salt exhibits superior aqueous solubility (23 mg/mL at 25°C) compared to the free acid form (<5 mg/mL) . This enhances its oral bioavailability in preclinical models, with a reported of 2.1 hours in murine studies.
Toxicity Profile
Acute toxicity studies in rats indicate an LD of 1,250 mg/kg (oral), classifying it as Category 4 under GHS guidelines. Chronic exposure at 100 mg/kg/day for 90 days showed no significant hepatotoxicity or nephrotoxicity .
Emerging Research and Future Directions
Catalytic Asymmetric Synthesis
Recent work focuses on photoredox catalysis to achieve enantioselective amination. A 2025 preprint describes a Ni-catalyzed method achieving 98% ee under visible light irradiation, reducing synthesis time to 6 hours .
Targeted Drug Delivery Systems
Functionalizing nanoparticles with 2-Amino-6-heptenoic Acid Hydrochloride enhances blood-brain barrier penetration. In vivo trials demonstrate a 300% increase in brain uptake of conjugated antiepileptic drugs.
Environmental Impact
Biodegradation studies reveal a half-life of 8 days in soil, with Pseudomonas spp. identified as primary degraders. This supports its classification as an environmentally benign compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume